molecular formula C19H10N4 B14682926 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- CAS No. 31317-52-9

1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)-

Cat. No.: B14682926
CAS No.: 31317-52-9
M. Wt: 294.3 g/mol
InChI Key: HIKPWXNLAVIYLV-UHFFFAOYSA-N
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Description

1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- typically involves Suzuki coupling reactions. This method uses commercially available starting materials such as 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid and aryl halide derivatives. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- involves its interaction with molecular targets in electronic devices. In OLEDs, for example, the compound facilitates the transport of holes (positive charge carriers) through its structure, enhancing the efficiency and performance of the device. The molecular pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- stands out due to its specific structure, which combines the properties of carbazole with the reactivity of butadiene and tricarbonitrile groups. This unique combination makes it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

31317-52-9

Molecular Formula

C19H10N4

Molecular Weight

294.3 g/mol

IUPAC Name

4-carbazol-9-ylbuta-1,3-diene-1,1,2-tricarbonitrile

InChI

InChI=1S/C19H10N4/c20-11-14(15(12-21)13-22)9-10-23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1-10H

InChI Key

HIKPWXNLAVIYLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C=CC(=C(C#N)C#N)C#N

Origin of Product

United States

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